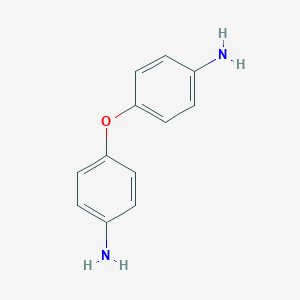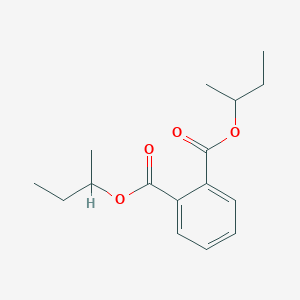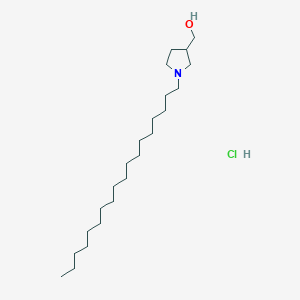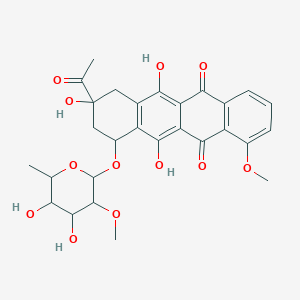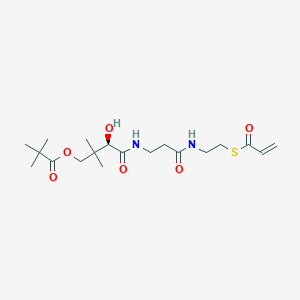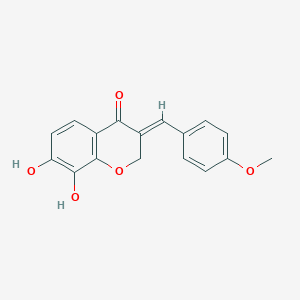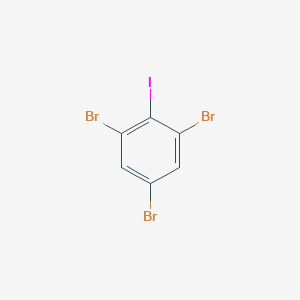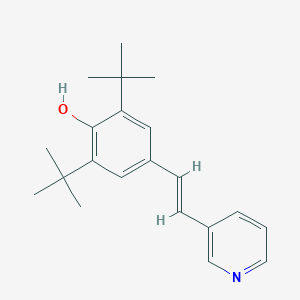
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as BHT-OPYL, is a synthetic organic compound that belongs to the family of phenols. It is widely used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing their reactivity and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the formation of free radicals.
Effets Biochimiques Et Physiologiques
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been shown to have a range of biochemical and physiological effects. It can modulate the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. It can also affect the expression of genes involved in inflammation and apoptosis. In addition, it has been shown to have neuroprotective effects, such as enhancing cognitive function and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has several advantages for lab experiments. It is stable and easy to handle, making it suitable for long-term storage and use in various experimental systems. It is also relatively inexpensive compared to other antioxidants. However, it has some limitations, such as its solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol. One area of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action at the molecular level can provide insights into its biological effects and facilitate the design of more potent and selective antioxidants.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol is a synthetic organic compound with potent antioxidant properties. It has been extensively studied for its potential applications in various industries and for its therapeutic effects in the prevention and treatment of diseases associated with oxidative stress. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with pyridine-3-carboxaldehyde, followed by a condensation reaction with acetaldehyde. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. This makes it a potential candidate for the prevention and treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDPXXCYIXDSG-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
CAS RN |
115816-05-2, 116376-62-6 |
Source


|
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

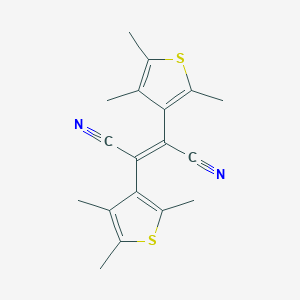
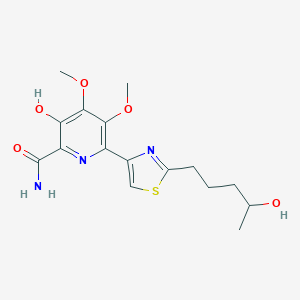
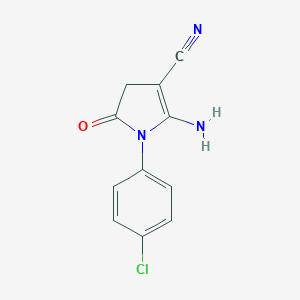
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
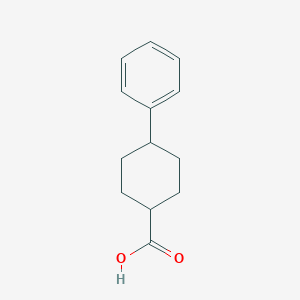

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
